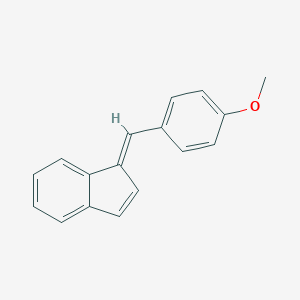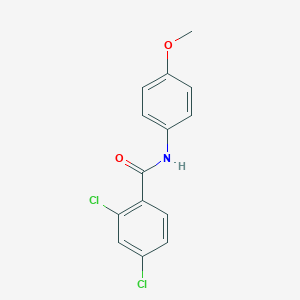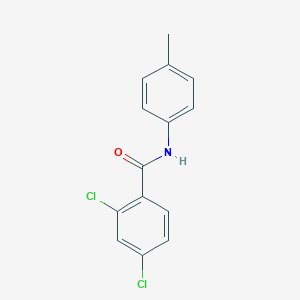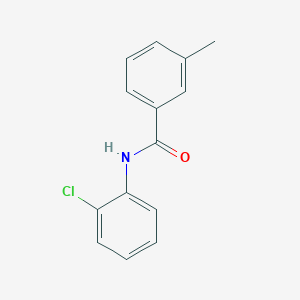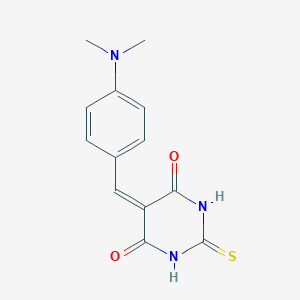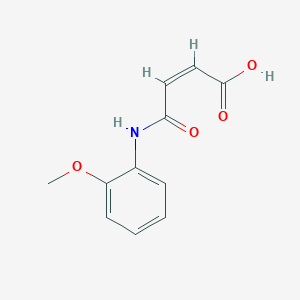
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid, also known as MOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOBA belongs to the class of enaminones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play a role in various biological processes. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid in lab experiments is its high yield and cost-effectiveness. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid. One area of interest is the development of novel 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid-based materials with unique properties, such as high conductivity or selective adsorption. Another area of interest is the exploration of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid and its effects on various biological processes.
Synthesemethoden
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can be synthesized via a multi-step reaction process that involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation. The yield of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid obtained from this method is high, making it a cost-effective approach for producing the compound.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been used as a plant growth regulator to enhance crop yields. In material science, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
31460-26-1 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- |
InChI-Schlüssel |
HGLMERMZXFKZOL-SREVYHEPSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Andere CAS-Nummern |
31460-26-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)



![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)
